Antiviral Potency in Human Lung Epithelial Cells: SARS-CoV-2-IN-45 vs. Series-Internal Aurone Analogs
In a standardized Calu-3 human lung epithelial cell-based SARS-CoV-2 replication assay, SARS-CoV-2-IN-45 (Compound 8p) exhibits an EC50 of 0.5 μM, placing it among the five most potent compounds identified from a 25-member aurone library [1]. Among the sub-micromolar actives in this series, 8p demonstrates intermediate potency: it is less potent than the series-optimal compound 8q (EC50 = 0.4 μM, SI = 2441.3) but substantially more potent than structurally related analog 8w (also designated SARS-CoV-2-IN-46; EC50 = 0.9 μM) [1]. The 1.8-fold difference in EC50 between 8p and 8w arises from distinct substitution patterns on the aurone scaffold, underscoring the critical impact of precise structural features on antiviral efficacy [1].
| Evidence Dimension | SARS-CoV-2 replication inhibition potency (EC50) |
|---|---|
| Target Compound Data | 0.5 μM |
| Comparator Or Baseline | Compound 8q (EC50 = 0.4 μM); Compound 8w / SARS-CoV-2-IN-46 (EC50 = 0.9 μM) |
| Quantified Difference | 8p is 25% less potent than 8q (0.5 vs. 0.4 μM); 8p is 1.8-fold more potent than 8w (0.5 vs. 0.9 μM) |
| Conditions | Calu-3 human lung epithelial cells; SARS-CoV-2 viral replication assay; 72-hour incubation |
Why This Matters
For researchers requiring an aurone-based SARS-CoV-2 inhibitor with validated sub-micromolar potency, 8p offers a defined, intermediate-potency option within a well-characterized SAR series, enabling dose-response calibration and comparative mechanistic studies against both more and less potent structural analogs.
- [1] Caleffi GS, Rosa AS, de Souza LG, et al. Aurones: A Promising Scaffold to Inhibit SARS-CoV-2 Replication. J Nat Prod. 2023;86(6):1536-1549. View Source
